molecular formula C9H10FN3 B13190409 1-(2-Fluoroethyl)-1H-indazol-6-amine

1-(2-Fluoroethyl)-1H-indazol-6-amine

Cat. No.: B13190409
M. Wt: 179.19 g/mol
InChI Key: ASNSVBJGIBPWHP-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-indazol-6-amine is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluoroethyl group attached to an indazole ring, which imparts unique chemical and biological properties. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-1H-indazol-6-amine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment and high-throughput purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole compounds .

Scientific Research Applications

1-(2-Fluoroethyl)-1H-indazol-6-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study the effects of fluoroethyl groups on biological activity.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Fluoroethyl)-1H-indazol-6-amine can be compared with other similar compounds, such as:

    1-(2-Fluoroethyl)-1H-1,2,3-triazole: This compound also contains a fluoroethyl group but has a triazole ring instead of an indazole ring.

    1-(2-Fluoroethyl)-1H-pyrazole: Similar to the indazole derivative, this compound has a pyrazole ring and a fluoroethyl group.

    1-(2-Fluoroethyl)-1H-benzimidazole: This compound features a benzimidazole ring and a fluoroethyl group.

The uniqueness of this compound lies in its indazole scaffold, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

1-(2-fluoroethyl)indazol-6-amine

InChI

InChI=1S/C9H10FN3/c10-3-4-13-9-5-8(11)2-1-7(9)6-12-13/h1-2,5-6H,3-4,11H2

InChI Key

ASNSVBJGIBPWHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CCF

Origin of Product

United States

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